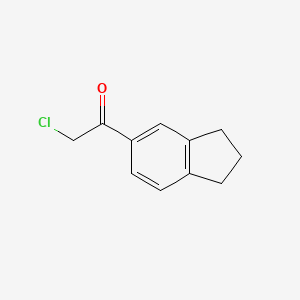
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone” is an organic compound with the molecular formula C11H11ClO . It has a molecular weight of 194.66 Da .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone” consists of a five-membered ring attached to a ketone functional group and a chlorine atom . The InChI code for this compound is 1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 .
Physical And Chemical Properties Analysis
“2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone” is a powder with a melting point of 47-48°C . It has a molecular weight of 194.66 Da .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, with many functions. The compound’s role in proteomics can involve the quantification of proteins and their modifications, understanding their functions, and interactions. As proteins are the executors of biological functions, this research has profound implications for understanding diseases and developing new therapies .
Organic Synthesis
In the field of organic chemistry, 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone serves as a building block for the synthesis of more complex molecules. Its structure is versatile for modifications and can lead to the creation of a variety of derivatives with potential pharmacological activities .
Medicinal Chemistry
This compound is a valuable intermediate in medicinal chemistry. It can be used to synthesize novel drug candidates, especially those that may interact with the central nervous system. Research in this area could lead to the development of new treatments for neurological disorders .
Agricultural Chemistry
In agriculture, such compounds can be used to develop new pesticides or herbicides. Their structural complexity allows for the creation of substances that can target specific pests or weeds without affecting crops or the environment adversely .
Environmental Impact Studies
The environmental impact of chemicals is a significant area of study. 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can be examined for its biodegradability, toxicity, and long-term effects on ecosystems. This research is crucial for the safe management and disposal of chemical waste .
Biotechnology Applications
In biotechnology, this compound could be used in the design of biosensors or as a part of a selective medium for microbial growth. Its properties might allow it to interact with biological molecules in a way that can be measured or observed, which is useful in various diagnostic and analytical techniques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAALMGLOFSSHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406674 |
Source


|
| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
CAS RN |
41202-24-8 |
Source


|
| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


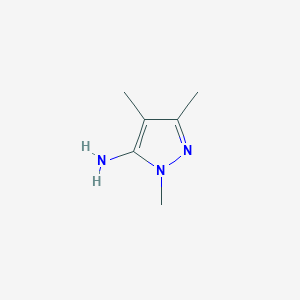



![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
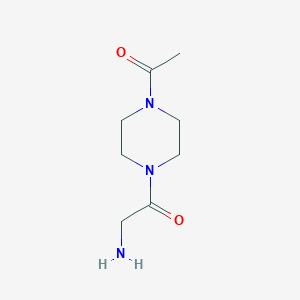
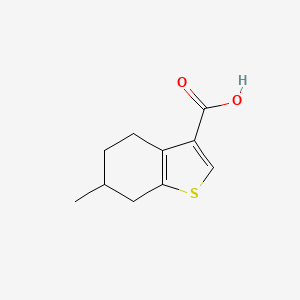

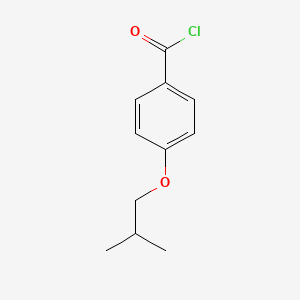



![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)